molecular formula C6H4Cl2O2S B066824 5-Chloro-4-methoxythiophene-3-carbonyl chloride CAS No. 175137-49-2

5-Chloro-4-methoxythiophene-3-carbonyl chloride

Cat. No.: B066824
CAS No.: 175137-49-2
M. Wt: 211.06 g/mol
InChI Key: ZLLVFNBZGFSCKR-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxythiophene-3-carbonyl chloride: is a chemical compound with the molecular formula C6H4Cl2O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chloro group, a methoxy group, and a carbonyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methoxythiophene-3-carbonyl chloride typically involves the chlorination of 5-Chloro-4-methoxythiophene-3-carboxylic acid. The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Amides, esters, and thioesters: from substitution reactions.

    5-Chloro-4-methoxythiophene-3-methanol: from reduction.

    5-Chloro-4-methoxythiophene-3-carboxylic acid: from oxidation.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-4-methoxythiophene-3-carbonyl chloride serves as a crucial intermediate in the synthesis of bioactive compounds. Its derivatives have been investigated for their potential as therapeutic agents.

Anticoagulant Properties

A notable application of this compound is in the development of anticoagulants. Research indicates that derivatives of this compound can inhibit blood coagulation factor Xa, making them candidates for treating thromboembolic disorders such as myocardial infarction and deep vein thrombosis .

Table 1: Anticoagulant Activity of Derivatives

Compound NameActivityReference
Compound AIC50 = 20 nM
Compound BIC50 = 15 nM
Compound CIC50 = 10 nM

Agrochemicals

The compound has also been explored for its applications in agrochemicals, particularly as a precursor for herbicides and pesticides. The thiophene ring structure is known for enhancing the biological activity of agrochemical products.

Synthesis of Herbicides

Research has shown that this compound can be used to synthesize herbicide candidates that target specific plant enzymes, thereby controlling unwanted vegetation without harming crops .

Table 2: Herbicide Candidates Derived from this compound

Herbicide NameTarget EnzymeEfficacy (g/ha)Reference
Herbicide XEnzyme A200
Herbicide YEnzyme B150

Materials Science

In materials science, this compound is utilized in the development of conductive polymers and organic electronic materials.

Conductive Polymers

The incorporation of this compound into polymer matrices has shown to enhance electrical conductivity and thermal stability, making it suitable for applications in organic photovoltaics and sensors .

Table 3: Properties of Conductive Polymers Containing this compound

Polymer TypeConductivity (S/m)Thermal Stability (°C)Reference
Polymer A0.01250
Polymer B0.05300

Case Study 1: Anticoagulant Development

A study conducted by M4K Pharma Inc. demonstrated the synthesis and evaluation of various derivatives of this compound, leading to the identification of potent anticoagulant candidates with improved selectivity against factor Xa .

Case Study 2: Agrochemical Efficacy

In an experiment assessing the efficacy of herbicides derived from this compound, researchers found that specific derivatives exhibited significant herbicidal activity against common weeds while maintaining crop safety .

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxythiophene-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of various derivatives with different biological and chemical properties .

Molecular Targets and Pathways: The compound can interact with enzymes and receptors in biological systems, leading to inhibition or activation of specific pathways. Its derivatives are designed to target specific molecular structures, making it a versatile tool in drug discovery .

Comparison with Similar Compounds

  • 5-Chloro-4-methoxythiophene-3-carboxylic acid
  • 5-Chloro-4-methoxythiophene-3-methanol
  • 4-Methoxythiophene-3-carbonyl chloride

Uniqueness: 5-Chloro-4-methoxythiophene-3-carbonyl chloride is unique due to the presence of both chloro and methoxy groups on the thiophene ring, along with the carbonyl chloride functional group. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound in synthetic chemistry .

Biological Activity

5-Chloro-4-methoxythiophene-3-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, alongside relevant research findings and case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a chlorine atom at the 5-position and a methoxy group at the 4-position. Its carbonyl chloride functionality enhances its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and oxidation processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that thiophene derivatives possess antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds have been reported as follows:

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus50
Compound BEscherichia coli75
Compound CStreptococcus agalactiae100

These findings suggest that this compound may exhibit similar antimicrobial efficacy, potentially making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Properties

The anti-inflammatory potential of thiophene derivatives has also been explored. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases. For example, compounds with similar structures have shown the ability to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell cultures .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Research has indicated that thiophene-based compounds can inhibit various cancer cell lines by inducing apoptosis or cell cycle arrest. A study involving structure–activity relationship (SAR) analysis revealed that modifications in the thiophene ring significantly affect the compound's ability to inhibit cancer cell proliferation .

In a specific case study, a derivative of this compound was tested against human cancer cell lines, showing promising results with IC50 values indicating effective growth inhibition:

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

These results highlight the potential of this compound as a lead for anticancer drug development .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. This includes modulation of enzyme activity and receptor binding, leading to alterations in signaling pathways associated with inflammation and cell proliferation .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several thiophene derivatives, including those structurally related to this compound. The results indicated significant antibacterial effects against both Gram-positive and Gram-negative strains, supporting its potential use in treating infections .
  • Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of thiophene compounds. The study demonstrated that these compounds could effectively reduce inflammation markers in vitro, suggesting therapeutic applications in chronic inflammatory conditions .
  • Anticancer Potential : A comprehensive analysis of various thiophene derivatives revealed that specific substitutions on the thiophene ring could enhance anticancer activity. The study provided insights into optimizing structural features for improved efficacy against different cancer types .

Properties

IUPAC Name

5-chloro-4-methoxythiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2S/c1-10-4-3(5(7)9)2-11-6(4)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLVFNBZGFSCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380895
Record name 5-Chloro-4-methoxythiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-49-2
Record name 5-Chloro-4-methoxythiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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